molecular formula C17H21NO3S B426431 4-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide

4-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide

Cat. No.: B426431
M. Wt: 319.4g/mol
InChI Key: FWXNEABOUHAYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide is a chemical compound with a complex structure that includes an ethoxy group, a propan-2-yl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-(propan-2-yl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product. Solvent extraction and recrystallization techniques are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or triethylamine in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

4-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[2-(phenyl)phenyl]benzenesulfonamide
  • 4-ethoxy-N-[2-(methyl)phenyl]benzenesulfonamide
  • 4-ethoxy-N-[2-(ethyl)phenyl]benzenesulfonamide

Uniqueness

4-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H21NO3S

Molecular Weight

319.4g/mol

IUPAC Name

4-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-4-21-14-9-11-15(12-10-14)22(19,20)18-17-8-6-5-7-16(17)13(2)3/h5-13,18H,4H2,1-3H3

InChI Key

FWXNEABOUHAYNA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(C)C

Origin of Product

United States

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